molecular formula C16H16N2O B1274067 (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 137975-18-9

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No. B1274067
M. Wt: 252.31 g/mol
InChI Key: KZYCNMIZJOEZLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic building blocks. For instance, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone is achieved by condensation of 3-fluorobenzoic acid with a precursor that is prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . This suggests that the synthesis of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone could potentially follow a similar pathway, involving the condensation of appropriate precursors.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed using single crystal X-ray diffraction . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. Density functional theory (DFT) calculations are also employed to optimize the structure and interpret vibrational spectra . These methods could be applied to (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone to gain insights into its molecular geometry and electronic structure.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized using spectroscopic methods such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry . Theoretical calculations, including DFT, provide additional information on bonding features, vibrational wave numbers, and the influence of substituents on the molecule's properties . The HOMO-LUMO energy gap is used to explain the thermodynamic stability and reactivity of the compounds . These techniques and analyses would be relevant for studying the physical and chemical properties of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone.

Scientific Research Applications

Anticancer and Antitumor Activity

Several derivatives of quinoline and similar compounds have shown potential in anticancer and antitumor applications. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrated distinct inhibition on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines, suggesting its potential as an antitumor agent (Tang & Fu, 2018).

Neurodegenerative Diseases

Compounds derived from quinoline structures have been explored for their relevance in neurodegenerative diseases. For example, [11C]HG-10-102-01, a compound related to the structural framework of "(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone", was synthesized for potential PET imaging of LRRK2 enzyme in Parkinson's disease, showcasing its application in neuroimaging and diagnostics (Wang et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

Research on Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands indicated their utility in fabricating efficient red-emission OLEDs, pointing towards the material science application of such compounds (Kang et al., 2011).

Antioxidant Properties

Derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, structurally related to "(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone", have shown effective antioxidant power, making them promising candidates for developing new antioxidant agents (Çetinkaya et al., 2012).

Optically Active Materials

Optically active polyimides synthesized from diamines related to "(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone" demonstrated potential in creating materials with low dielectric constants, suitable for electronic applications (Sadhasivam & Muthusamy, 2016).

properties

IUPAC Name

(4-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYCNMIZJOEZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388086
Record name (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

CAS RN

137975-18-9
Record name (4-Aminophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137975-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 10% Pd-C (5 g) in ethanol (500 ml) is added 1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (53.4 g) and the mixture is subjected to catalytic reduction at ordinary temperature under atmospheric pressure of hydrogen. After the reduction, 10% Pd-C is removed by filtration, and the filtrate is concentrated under reduced pressure to give 1-(4-aminobenzoyl)-1,2,3,4-tetrahydroquinoline (46.7 g) as yellow powder, m.p. 185°-188° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 10% Pd--C (5 g) in ethanol (500 ml) is added 1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (53.4 g) and the mixture is subjected to catalytic reduction at ordinary temperature under atmospheric pressure of hydrogen. After the reduction, 10% Pd--C is removed by filtration, and the filtrate is concentrated under reduced pressure to give 1-(4-aminobenzoyl)-1,2,3,4-tetrahydroquinoline (46.7 g) as yellow powder, m.p. 185°-188° C.
[Compound]
Name
Pd--C
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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